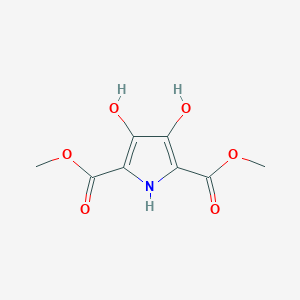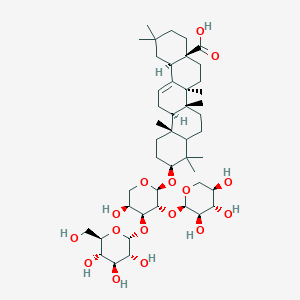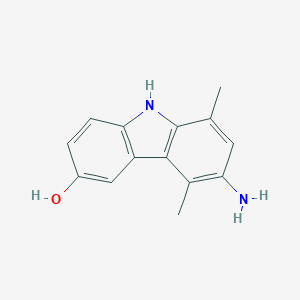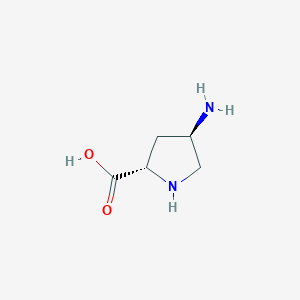
Ethyl 4-cyano-3-oxobutanoate
概要
説明
Ethyl 4-cyano-3-oxobutanoate is a versatile organic compound widely used in the pharmaceutical industry. It serves as a crucial intermediate in the synthesis of various bioactive molecules, including cholesterol-lowering drugs like atorvastatin (Lipitor). This compound is characterized by its cyano and oxo functional groups, which contribute to its reactivity and utility in chemical synthesis .
作用機序
Target of Action
Ethyl 4-cyano-3-oxobutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . It is also used as a synthon in the production of l-carnitine and ®-4-amino-3-hydroxybutanoic acid .
Mode of Action
The compound interacts with its targets by inhibiting the enzyme hydroxymethylglutaryl CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .
Biochemical Pathways
The compound affects the cholesterol biosynthesis pathway by inhibiting the conversion of HMG-CoA to mevalonate . This results in a decrease in cholesterol levels. It is also involved in the production of l-carnitine, a crucial compound in the β-oxidation of fatty acids in mammals .
Pharmacokinetics
It is known that the two enantiomers of chiral compounds like this one can have significant differences in biological activities such as pharmacology, toxicology, pharmacokinetics, and metabolism .
Result of Action
The primary result of the action of this compound is the lowering of cholesterol levels due to its inhibition of the enzyme hydroxymethylglutaryl CoA reductase . This makes it an effective component in the treatment of hypercholesterolemia.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process of the compound can be affected by factors such as pH and temperature
生化学分析
Biochemical Properties
Ethyl 4-cyano-3-oxobutanoate interacts with various enzymes and proteins in biochemical reactions . For instance, it is involved in the synthesis of optically active HN, where biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase are used .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. For instance, it has been used effectively for the biotransformation of ethyl 4-chloro-3-oxobutanoate into ethyl (S)-4-chloro-3-hydroxybutanoate by recombinant E. coli CCZU-T15 whole cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-cyano-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxobutanoate with sodium cyanide in methanol. This method is efficient and yields the desired product with high purity . Another method includes the asymmetric reduction of ethyl 4-halo-3-oxobutanoate using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions: Ethyl 4-cyano-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield hydroxy derivatives, such as ethyl 4-cyano-3-hydroxybutanoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkali metal cyanides, such as sodium cyanide, are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Ethyl 4-cyano-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-cyano-3-oxobutanoate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the manufacture of fine chemicals and specialty materials.
類似化合物との比較
Ethyl 4-cyano-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Both compounds have oxo groups, but this compound has an additional cyano group, making it more reactive in certain reactions.
Ethyl 4-bromo-3-oxobutanoate: This compound is a precursor in the synthesis of this compound and shares similar reactivity patterns.
Ethyl 4-chloro-3-hydroxybutanoate: This compound is used in similar synthetic applications but differs in its functional groups and reactivity.
This compound stands out due to its unique combination of cyano and oxo groups, which enhance its versatility and reactivity in chemical synthesis.
特性
IUPAC Name |
ethyl 4-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-6(9)3-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJFYVMGCYKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)




![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)
![9-[1-(2,4-Cyclopentadien-1-yl)-1-methylethyl]-9H-fluorene](/img/structure/B156096.png)


